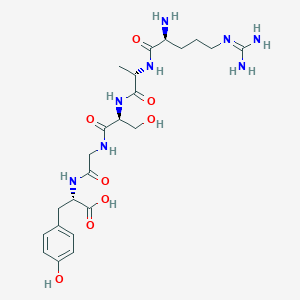
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-serylglycyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one is a heterocyclic compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a pyrrolidinone ring and a phenylethylidene group makes it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one typically involves the condensation of 3-methylpyrrolidin-2-one with benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate imine, which then undergoes cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols.
Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-serylglycyl-L-tyrosine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies involving molecular docking and biochemical assays are required to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
Compared to other pyrrolidinone derivatives, 3-Methyl-5-(2-oxo-2-phenylethylidene)pyrrolidin-2-one is unique due to the presence of the phenylethylidene group. This structural feature imparts distinct chemical reactivity and biological activity. Similar compounds include:
3-Methylpyrrolidin-2-one: Lacks the phenylethylidene group, resulting in different reactivity.
5-Phenylpyrrolidin-2-one: Contains a phenyl group instead of phenylethylidene, leading to variations in chemical behavior and applications.
Article on “N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-serylglycyl-L-tyrosine”
Propiedades
Número CAS |
911427-98-0 |
|---|---|
Fórmula molecular |
C23H36N8O8 |
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H36N8O8/c1-12(29-20(36)15(24)3-2-8-27-23(25)26)19(35)31-17(11-32)21(37)28-10-18(34)30-16(22(38)39)9-13-4-6-14(33)7-5-13/h4-7,12,15-17,32-33H,2-3,8-11,24H2,1H3,(H,28,37)(H,29,36)(H,30,34)(H,31,35)(H,38,39)(H4,25,26,27)/t12-,15-,16-,17-/m0/s1 |
Clave InChI |
FMFIUJNDFOJPAN-STECZYCISA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
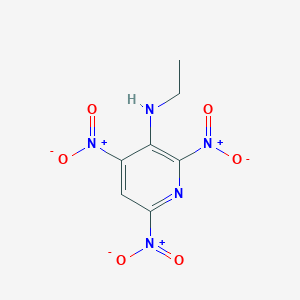
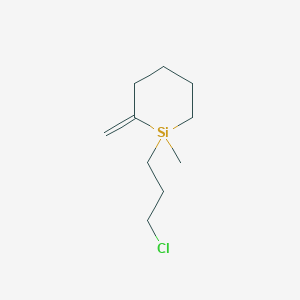
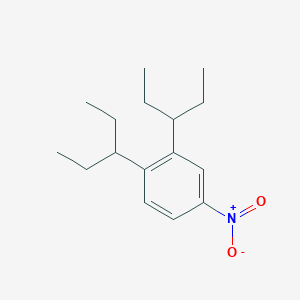
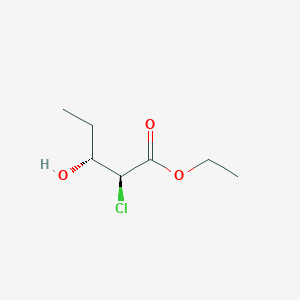
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)



![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)

![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)

